5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a naphthyridine moiety. The molecular formula for this compound is with a molecular weight of approximately 170.64 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water and makes it more suitable for various applications in pharmaceutical and chemical research .
The chemical behavior of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be explored through several types of reactions:
These reactions illustrate the compound's versatility and potential for further chemical modification.
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride exhibits significant biological activities that are of interest in medicinal chemistry. Research indicates that compounds within the naphthyridine class often demonstrate:
These biological activities make this compound a subject of ongoing research in drug development .
The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be achieved through several methodologies:
These methods highlight the synthetic flexibility available for creating this compound and its derivatives .
The applications of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are diverse:
These applications underscore its significance in both academic research and industrial contexts .
Interaction studies involving 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride focus on its binding affinity to various biological targets:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound .
Several compounds share structural similarities with 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
5-Bromo-1,6-naphthyridine | 1187830-51-8 | Contains bromine substituent; different biological activity profile. |
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride | 1187928-81-9 | Nitro group introduces different reactivity; potential for varied pharmacological effects. |
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride | 2551116-71-1 | Carboxylate group alters solubility and reactivity; different synthetic routes may apply. |
These comparisons highlight the unique aspects of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride while also situating it within a broader context of related compounds. Each similar compound presents unique characteristics that may influence their respective applications and biological activities .
The Heck reaction has emerged as a pivotal transformation for introducing vinyl groups into chloropyridine precursors during naphthyridine synthesis. A landmark development involves the palladium-catalyzed coupling of 2-chloropyridine derivatives with ethylene gas, which bypasses traditional stoichiometric organometallic reagents. This approach, demonstrated in the synthesis of intermediate 23 (2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide), achieves 94.5% yield under optimized conditions using PdCl₂ and DPEphos. The reaction’s success depends critically on ligand selection, with bisphosphine ligands like DPEphos suppressing β-hydride elimination to favor vinylation over undesired side reactions.
Table 1: Catalyst Screening for Heck-Type Vinylation of 2-Chloropyridine
Entry | Catalyst System | Yield of 23 (%) |
---|---|---|
1 | PdCl₂/(p-Tol)₃P | 20.2 |
2 | PdCl₂/(o-MeOC₆H₄)₃P | 43.6 |
4 | Pd(dppf)Cl₂·CH₂Cl₂ | 69.6 |
5 | PdCl₂/DPEphos | 94.5 |
The use of ethylene gas as a coupling partner enhances atom economy compared to traditional styrene derivatives, while enabling direct installation of the ethylene bridge required for subsequent cyclization. This method’s scalability is evidenced by its application in multi-kilogram syntheses without chromatographic purification, relying instead on crystallization for product isolation.
Establishing the C6 stereocenter in 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives requires enantioselective reduction of dihydronaphthyridine intermediates. A ruthenium-catalyzed transfer hydrogenation protocol using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) achieves >99.9% enantiomeric excess (ee) for intermediate 31. The reaction employs ammonium formate as a hydrogen donor in acetonitrile at 35°C, with continuous nitrogen flow to remove CO₂ byproducts.
Key to this transformation is the chiral N-sulfonylated diamine ligand, which induces facial selectivity during hydride transfer to the dihydronaphthyridine’s imine moiety. Nuclear magnetic resonance (NMR) analysis of product 16 confirms retention of configuration, with characteristic couplings observed at δ 4.29 ppm (C6-H) in the ¹H spectrum. The process demonstrates remarkable robustness, tolerating residual copper impurities from previous coupling steps without erosion of enantiopurity.
A breakthrough one-pot hydroamination/cyclization sequence enables direct conversion of 3-acyl-2-vinylpyridine 19 to dihydronaphthyridine 17 using pressurized ammonia in methanol. This transformation concurrently forms the naphthyridine ring and installs the carboxamide group, achieving 79% assay yield without isolation of intermediates. The reaction proceeds through conjugate addition of ammonia to the α,β-unsaturated ketone, followed by 6-endo-trig cyclization and aromatization.
Compared to traditional Pictet–Spengler approaches limited to activated heteroaromatics, this method accommodates electron-deficient pyridine rings through careful optimization of Brønsted acid/base conditions. The protocol reduces the longest linear sequence from nine to six steps while improving overall yield from 4% to 25%, primarily by eliminating protecting group manipulations and chromatographic purifications. Crystallization-driven purification at multiple stages ensures pharmaceutical-grade material, with residual solvents controlled below International Council for Harmonisation (ICH) Q3C limits.